2,2',3,3',5,5',6-ヘプタクロロビフェニル

説明

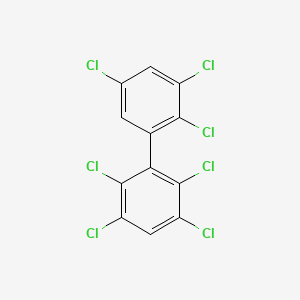

2,2',3,3',5,5',6-Heptachlorobiphenyl (HBCB) is a polychlorinated biphenyl (PCB) compound, which belongs to the family of halogenated organic compounds. HBCB is a persistent organic pollutant (POP), meaning it is resistant to degradation and can remain in the environment for long periods of time. It is an environmental contaminant found in soil, sediment, and water, and has been linked to adverse health effects in humans and animals.

科学的研究の応用

ここでは、2,2',3,3',5,5',6-ヘプタクロロビフェニル(PCB 178)の科学研究における応用について包括的に分析し、さまざまな分野における独自の応用に焦点を当てます。

エストロゲン受容体研究

PCB 178は、真核生物の遺伝子発現の調節に関与し、標的組織における細胞の増殖と分化に影響を与えるエストロゲン受容体と相互作用します。この相互作用は、PCBの環境ホルモン作用を理解するために研究されています .

毒物動態

ラットやモルモットにおけるPCB 178とその代謝物の分布と排泄に関する研究は、その毒物動態を理解するのに役立ちます。この研究は、リスク評価と解毒戦略の開発に役立ちます .

キラリティとエナンチオ選択性

PCB 178アトロピソマーの絶対配置は、実験的および理論的な円二色性スペクトルを比較することによって決定されます。この研究は、キラル汚染物質のエナンチオ選択的挙動を理解するための示唆を与えています .

作用機序

Target of Action

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the CLOCK-ARNTL/BMAL1 heterodimer . This heterodimer plays a crucial role in the regulation of the circadian clock .

Mode of Action

The compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . This repression of the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 alters the normal functioning of the circadian clock .

Biochemical Pathways

The primary biochemical pathway affected by 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is the circadian rhythm regulation pathway . The inhibition of PER1 expression disrupts the normal cycle of this pathway, leading to downstream effects on various physiological processes regulated by the circadian clock .

Result of Action

The molecular and cellular effects of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl’s action primarily involve the disruption of the circadian clock . This can lead to a wide range of effects, given the central role of the circadian clock in regulating various physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl. As a type of PCB, it was banned in the 1970s due to its harmful health effects and tendency to bioaccumulate . Despite this, it is still found in the environment due to its resistance to degradation . This persistence in the environment can influence the compound’s action and efficacy.

生化学分析

Biochemical Properties

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inhibit PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Cellular Effects

The compound exerts its effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(10(17)6(14)2-4)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIBKXHMIXUQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074162 | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-67-9 | |

| Record name | PCB 178 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6A5D9JJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)